4-(3-Phenyl-1,2,4-oxadiazol-5-yl)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

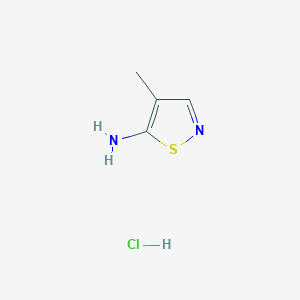

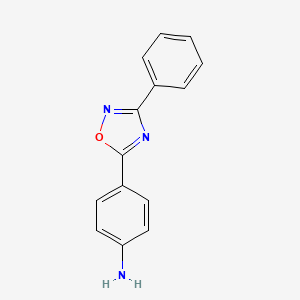

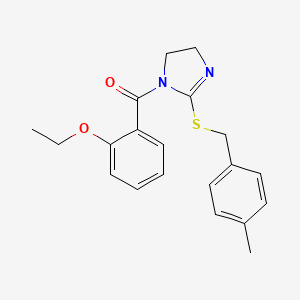

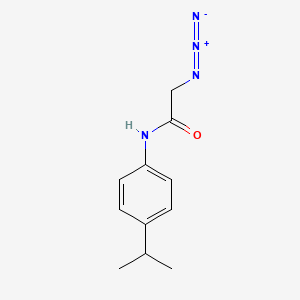

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.262. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der 1,2,4-Oxadiazol-Heterocyclus, der Teil der Verbindung ist, hat aufgrund seiner einzigartigen bioisosteren Eigenschaften und eines breiten Spektrums biologischer Aktivitäten erhebliche Aufmerksamkeit erregt . Er dient als perfekter Rahmen für die Entwicklung neuer Medikamente . Das Interesse an der biologischen Anwendung von 1,2,4-Oxadiazolen hat sich in den letzten fünfzehn Jahren verdoppelt .

Enzyminhibition

Verbindungen, die die 1,2,4-Oxadiazoleinheit enthalten, wurden beim Design von Enzyminhibitoren eingesetzt . So wurden sie beispielsweise in vitro in primären σ 1- und σ 2-Bindungsassays mit radiomarkierten Liganden untersucht .

Antibakterielle Aktivität

1,2,4-Oxadiazol-Derivate haben starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, mit EC 50-Werten, die über denen von Bismersthiazol (BMT) und Thiodiazol-Kupfer (TDC) liegen . Sie zeigten auch eine ausgezeichnete antibakterielle Wirksamkeit gegen Xanthomonas oryzae pv. oryzicola (Xoc) .

Antifungalaktivität

Diese Verbindungen haben eine moderate Anti-Pilz-Aktivität gegen Rhizoctonia solani gezeigt , einen Pilz, der eine große Bedrohung für die globale Landwirtschaft darstellt.

Nematocidale Aktivität

1,2,4-Oxadiazol-Derivate haben eine moderate Nematocidale Aktivität gegen Meloidogyne incognita gezeigt , eine Art von Wurzelknoten-Nematoden, die erhebliche Schäden an einer Vielzahl von Pflanzen verursacht.

Landwirtschaftliche Pestizide

Aufgrund ihres breiten Spektrums landwirtschaftlicher biologischer Aktivitäten werden 1,2,4-Oxadiazol-Derivate für den Einsatz in effizienten und risikoarmen chemischen Pestiziden untersucht .

Entzündungshemmende und Analgetische Aktivitäten

Der 1,3,4-Oxadiazol-Kern, ein enger Verwandter des 1,2,4-Oxadiazols, besitzt diverse pharmakologische Aktivitäten wie entzündungshemmende und analgetische .

Antitumoraktivität

Der 1,3,4-Oxadiazol-Kern wurde auch mit Antitumoraktivität in Verbindung gebracht , was auf potenzielle Anwendungen von 1,2,4-Oxadiazol-Derivaten in der Krebstherapie hindeutet.

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Result of Action

1,2,4-oxadiazole derivatives have shown potential as effective inhibitors with substantial efficacy in various therapeutic areas .

Action Environment

It’s known that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

Eigenschaften

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPGUFMJVVCPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide](/img/structure/B2586440.png)

![2-[(4-Cyanophenyl)methoxy]acetic acid](/img/structure/B2586450.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

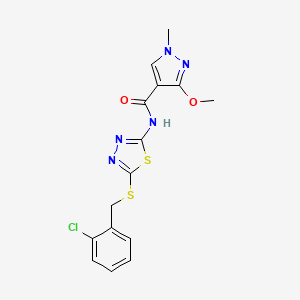

![methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586457.png)